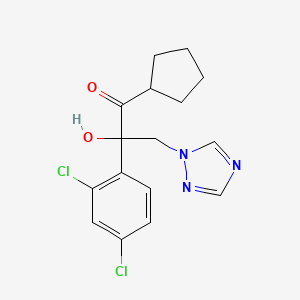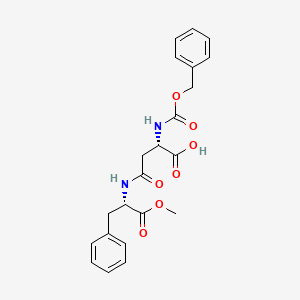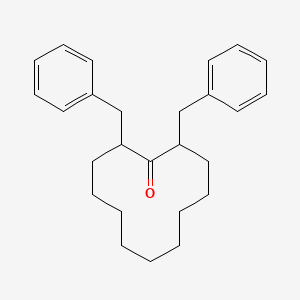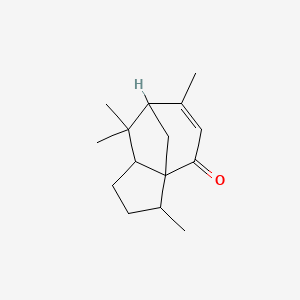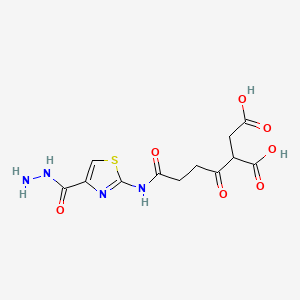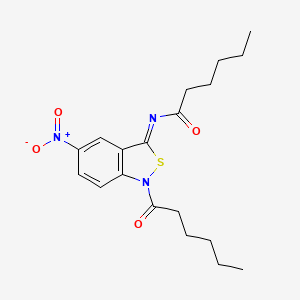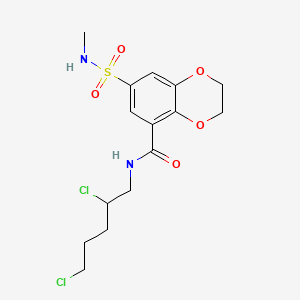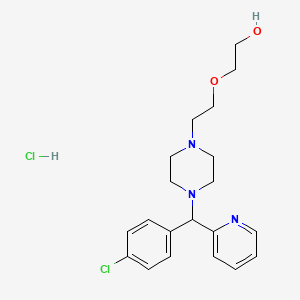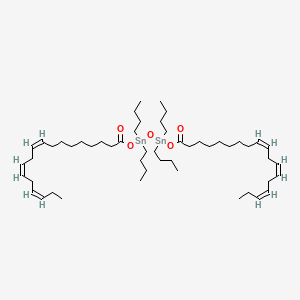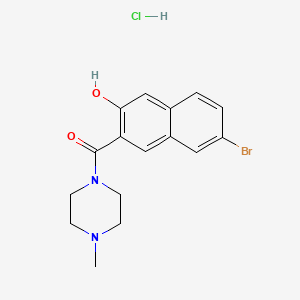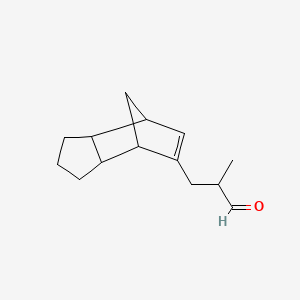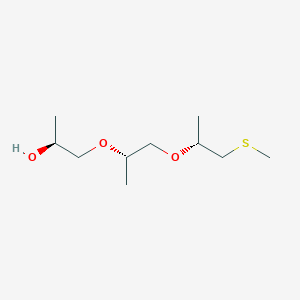
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate is an organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its complex structure, which includes a triazine core substituted with nitrilobis(methylene) groups and stearate chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate typically involves the nucleophilic substitution of cyanuric chloride with nitrilobis(methylene) and stearic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2, 4, and 6 positions of the triazine ring. The process can be summarized as follows:
Starting Materials: Cyanuric chloride, nitrilobis(methylene), and stearic acid.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts: Base catalysts such as triethylamine or pyridine are often employed to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and automated systems are often used to maintain consistent reaction conditions and to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the nitrilobis(methylene) groups.
Substitution: Nucleophilic substitution reactions are common, where the stearate groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles, including amines and alcohols, can be used in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate involves its interaction with molecular targets through its functional groups. The nitrilobis(methylene) groups can form hydrogen bonds and coordinate with metal ions, while the stearate chains provide hydrophobic interactions. These interactions enable the compound to modulate various biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
1,3,5-Triazine-2,4,6-triyltris(nitrilobis(methylene)) hexastearate is unique due to its specific substitution pattern and the presence of long stearate chains. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
64108-50-5 |
|---|---|
Formule moléculaire |
C117H222N6O12 |
Poids moléculaire |
1905.0 g/mol |
Nom IUPAC |
[[4,6-bis[bis(octadecanoyloxymethyl)amino]-1,3,5-triazin-2-yl]-(octadecanoyloxymethyl)amino]methyl octadecanoate |
InChI |
InChI=1S/C117H222N6O12/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-109(124)130-103-121(104-131-110(125)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)115-118-116(122(105-132-111(126)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106-133-112(127)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)120-117(119-115)123(107-134-113(128)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)108-135-114(129)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-108H2,1-6H3 |
Clé InChI |
MDWKNAGGNYAIHR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCN(COC(=O)CCCCCCCCCCCCCCCCC)C1=NC(=NC(=N1)N(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)N(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


